molecular formula C13H16O2 B2509828 Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate CAS No. 22339-45-3

Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate

Cat. No. B2509828
CAS RN: 22339-45-3
M. Wt: 204.269
InChI Key: GYOFMIPAKYRMQS-UHFFFAOYSA-N
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Patent
US08609669B2

Procedure details

To a mixture of products from Example 131A (0.47 g, 2.3 mmol) in EtOH (20 mL) was added Pd/C (49.5 mg, 0.046 mmol). The reaction mixture was stirred under H2 atmosphere using a balloon until the starting material completely consumed. The mixture was filtered and concentrated under reduced pressure to obtain 0.47 g of the title compound. MS (DCI/NH3) m/z 222 (M+NH4)+.
Name
products
Quantity
0.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
49.5 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3]1>CCO.[Pd]>[CH:2]1([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
products
Quantity
0.47 g
Type
reactant
Smiles
CC1(CCC2=CC=CC=C12)CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
49.5 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under H2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completely consumed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCC2=CC=CC=C12)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.